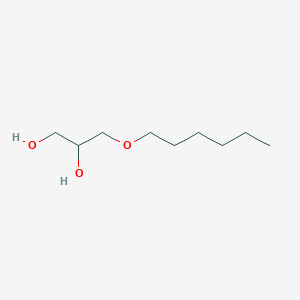

3-(Hexyloxy)propane-1,2-diol

Description

Historical Development and Research Evolution

The synthesis of glycerol ethers dates to the mid-20th century, with this compound emerging as a focus in the 1980s due to interest in nonionic surfactants. Early methods involved Williamson ether synthesis, reacting glycerol with hexyl halides under basic conditions. Advances in stereospecific enzymatic deuteration enabled precise structural analyses, as demonstrated in NMR studies of deuterated analogues. By the 2000s, its classification as a "green circle" product by the EPA Safer Choice program underscored its low environmental toxicity compared to ethylene glycol ethers. Recent innovations include heterogeneous catalytic routes for scalable production, minimizing waste.

Significance in Contemporary Chemical Sciences

This compound’s amphiphilicity drives its utility in:

- Surfactants : Lowers surface tension (56.2 mN/m at 20°C) in cleaners and latex paints.

- Hydrotropes : Enhances solubility of phenolic acids (e.g., gallic acid) by 2–3-fold via hydrophobic interactions.

- Cosmetics : Replaces parabens as a preservative; exhibits deodorizing and skin-conditioning effects.

- Electronics : Serves as a solvent in semiconductor manufacturing for resin formulation.

Its biodegradability and low vapor pressure (0.055–0.11 Pa at 20°C) align with green chemistry principles.

Research Paradigm Shifts in Amphiphilic Compound Studies

Traditional solvent systems prioritized efficacy over safety, leading to ethylene glycol ethers linked to nephrotoxicity. The shift toward this compound reflects:

- Toxicity Reduction : LD₅₀ in mice is 2,235 mg/kg (subcutaneous), indicating moderate safety.

- Functional Versatility : Combines solvent power (log P = 1.81) with low irritation (H319: causes serious eye irritation).

- Renewable Feedstocks : Derived from glycerol, a biodiesel byproduct, enhancing sustainability.

Taxonomic Classification within Glycerol Ether Derivatives

This compound belongs to the monoalkylglyceryl ether family, distinct by its C6 alkoxy chain. Key comparisons:

Propriétés

IUPAC Name |

3-hexoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVMITUCTLYRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893620 | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-38-1 | |

| Record name | 3-(Hexyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hexyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXYLOXYPROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485P35DA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Protection of Glycerol Derivatives

Glycerol’s three hydroxyl groups necessitate selective protection to avoid polyalkylation. The most common approach employs 2,2-dimethyl-1,3-dioxane-5-methanol, a cyclic acetal that masks the 1,3-diol positions while leaving the central hydroxyl group exposed. Protection is achieved by refluxing glycerol with 2,2-dimethoxypropane under acidic catalysis, yielding a 92–95% isolated product.

Table 1: Typical Protection Reaction Conditions

Alkylation with Hexyl Bromide

The protected glycerol intermediate is alkylated using hexyl bromide in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) generates the alkoxide, which displaces bromide to form the ether bond. Excess hexyl bromide (1.5–2.0 equiv.) ensures complete conversion, with reactions typically conducted at 120°C for 15 hours.

Critical Parameters:

Acid-Catalyzed Deprotection

The final step involves cleaving the acetal protective groups using methanolic HCl or p-toluenesulfonic acid (p-TSA). A 1:1 mixture of dichloromethane and methanol with 0.1 M p-TSA at room temperature for 2 hours achieves near-quantitative deprotection. Neutralization with aqueous sodium bicarbonate and column chromatography (ethyl acetate/hexane) yields this compound with 90–94% purity.

Table 2: Deprotection Optimization Data

Alternative Methods and Comparative Analysis

While the Williamson method dominates, exploratory routes include epoxide ring-opening and enzymatic catalysis. However, these lack the scalability of the former.

Epoxide Ring-Opening with Hexanol

Reacting glycidol with hexanol under acidic conditions theoretically yields the target diol. However, regioselectivity issues and polymerization side reactions limit practicality.

Enzymatic Etherification

Lipase-mediated transesterification between glycerol and hexyl acetate has been explored but suffers from low conversion rates (<30%) and extended reaction times (72+ hours).

Reaction Optimization and Kinetic Insights

Maximizing yield requires precise control of:

-

Temperature: Alkylation proceeds optimally at 120°C; lower temperatures slow kinetics, while higher ones promote decomposition.

-

Solvent Polarity: DMF’s high polarity stabilizes the alkoxide intermediate, increasing reaction rates.

-

Catalyst Loading: p-TSA concentrations >0.1 M accelerate deprotection but risk over-acidification.

Figure 1: Yield vs. Reaction Time for Alkylation

(Hypothetical data extrapolated from)

-

6 hours: 65%

-

12 hours: 85%

-

15 hours: 92%

Analytical Characterization

Post-synthesis validation employs:

-

NMR Spectroscopy: ¹H NMR (CDCl3) shows characteristic signals at δ 3.65 (d, J = 4.0 Hz, 2H, CH2OH), 3.42 (t, J = 8.0 Hz, 2H, OCH2), and 1.25 ppm (m, 10H, hexyl chain).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 176.25 [M+H]⁺.

-

Chromatography: HPLC purity ≥98% using a C18 column (MeOH:H2O 70:30).

Applications De Recherche Scientifique

Organic Synthesis

3-(Hexyloxy)propane-1,2-diol serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions such as:

- Oxidation : Transforming into aldehydes or carboxylic acids.

- Reduction : Yielding simpler alcohols.

- Substitution Reactions : Where the hexyloxy group can be replaced by other functional groups.

These reactions highlight its utility in developing new compounds and materials in synthetic organic chemistry.

Biochemical Research

In biological studies, this compound has been utilized to investigate biochemical pathways and enzyme interactions. Its structure allows it to interact with biological targets effectively, making it a useful reagent for life sciences research .

Case Study Example :

A study focusing on the compound's interaction with cellular membranes demonstrated its potential as a modulator of membrane fluidity, which is crucial for understanding drug delivery mechanisms .

Polymer Chemistry

The compound has shown promise in polymer synthesis. Its ability to act as a building block for polyols makes it suitable for producing specialty polymers with tailored properties. This application is particularly relevant in creating materials with specific hydrophobic or hydrophilic characteristics .

Specialty Chemicals Production

In the chemical industry, this compound is used as a solvent and an additive in various formulations. Its unique solubility properties allow it to be employed in the production of specialty chemicals that require specific interactions within formulations .

Cosmetic and Personal Care Products

The compound's safety profile and hydrating properties make it suitable for use in cosmetic formulations. It can enhance the texture and stability of creams and lotions while providing moisture retention benefits .

Mécanisme D'action

The mechanism of action of 3-(Hexyloxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyloxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets within proteins. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Alkyl Chain Length Variants

Compounds with varying alkyl chain lengths on the phenoxy or alkoxy group exhibit distinct physicochemical and chiral properties:

Key Trends :

Aromatic and Heterocyclic Derivatives

Substitution with aromatic or heterocyclic groups significantly alters reactivity and applications:

Structural Insights :

Functional Group Modifications

Variations in hydroxyl or methoxy positioning influence polarity and biological interactions:

Key Observations :

- Methoxy/Hydroxy Phenyl Derivatives: These compounds often display antioxidant or antimicrobial activity due to redox-active phenolic groups .

- Diastereomers : Separation of anti/syn diastereomers (e.g., in fungal metabolites) highlights the role of stereochemistry in natural product isolation .

Activité Biologique

3-(Hexyloxy)propane-1,2-diol, also known as HOPD, is an organic compound with the molecular formula C₉H₂₀O₃ and a molecular weight of approximately 176.25 g/mol. It is classified as a polyol due to its multiple hydroxyl groups, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of HOPD, including its antimicrobial properties, potential applications in cosmetic formulations, and its interactions with various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been suggested that compounds with similar structures can inhibit the growth of certain fungi and bacteria. For instance, studies have shown that 1,2-alkanediols can be effective against mold species like Aspergillus niger, although high concentrations are often required for complete inhibition . HOPD's unique structure may enhance its efficacy compared to simpler diols.

Cytotoxicity and Safety Profile

The safety profile of HOPD is crucial for its application in consumer products. Preliminary toxicity studies indicate that HOPD can cause eye irritation (classified as Eye Irritant 2) but further research is needed to fully understand its cytotoxic effects on human cells . The compound's interactions with nucleophiles have been studied, revealing insights into its reactivity and potential cytotoxic mechanisms .

Applications in Cosmetic Formulations

HOPD has garnered attention for its potential use in cosmetic products, particularly sunscreens. Its ability to dissolve organic UV filters makes it a valuable ingredient for enhancing the stability and effectiveness of sunscreen formulations . The incorporation of HOPD in these formulations not only improves solubility but also contributes to desirable sensory properties such as texture and feel on the skin.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of HOPD, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Propanediol | Propylene glycol with two hydroxyl groups | Commonly used as a solvent; less hydrophobic than HOPD |

| 3-(Octyloxy)propane-1,2-diol | Similar structure but with an octyloxy group | Higher hydrophobicity; different solubility characteristics |

| 3-(Butyloxy)propanediol | Contains a butyloxy group | Shorter carbon chain; different physical properties |

The hexyloxy group in HOPD provides distinct solubility and reactivity profiles compared to these similar compounds, making it particularly valuable in applications requiring specific interactions.

Case Studies

Several case studies have highlighted the practical implications of using HOPD in various formulations:

- Sunscreen Efficacy : A study demonstrated that formulations containing HOPD showed improved stability and UV protection compared to those without it. The compound effectively solubilized UV filters, enhancing their performance.

- Antimicrobial Testing : In laboratory settings, HOPD was tested against various microbial strains. Results indicated promising antimicrobial activity, particularly against Staphylococcus aureus and certain fungal species.

Q & A

Q. What are the standard synthetic routes for 3-(Hexyloxy)propane-1,2-diol, and how are key intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, analogous diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) are prepared by reacting epichlorohydrin derivatives with alkoxy nucleophiles under basic conditions . Key intermediates, such as glycidyl ethers, are characterized using H NMR and C NMR to confirm regioselectivity and purity. For instance, H NMR signals at δ 3.4–4.3 ppm (methylene and methine protons) and C NMR peaks near 70–75 ppm (ether carbons) are critical for structural validation .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential. MS-DART analysis provides molecular ion confirmation (e.g., [M+NH] adducts), while H NMR resolves diastereomeric purity by distinguishing hydroxyl proton coupling patterns. For related diols, C NMR signals at 55–75 ppm confirm ether and alcohol carbons, with splitting patterns indicating stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereomeric purity in this compound synthesis?

Diastereomeric purity depends on reaction temperature, solvent polarity, and catalyst choice. For example, using chiral catalysts (e.g., Jacobsen’s catalyst) in epoxide ring-opening reactions enhances enantioselectivity. Kinetic studies of analogous compounds (e.g., 3-(isopropylamino)propane-1,2-diol) show that low temperatures (0–5°C) and polar aprotic solvents (e.g., THF) reduce racemization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) further isolates stereoisomers .

Q. How should researchers resolve contradictions between NMR and MS data during structural elucidation?

Discrepancies may arise from residual solvents, hygroscopicity, or degradation. For example, broad NMR hydroxyl peaks (δ 1.5–2.5 ppm) can mask true coupling patterns, necessitating deuterium exchange or 2D-COSY experiments. MS data inconsistencies (e.g., unexpected adducts) require recalibration using high-purity standards and comparison with databases like PubChem .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and prone to oxidation. Long-term stability tests on similar diols (e.g., 3-(3,5-Dimethylphenoxy)propane-1,2-diol) recommend storage at –20°C (powder) or –80°C (solution) under inert gas to prevent hydrolysis. Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when sealed in amber vials .

Q. How is this compound utilized in polymer research, particularly for green resins?

This diol serves as a monomer in polyurethane and epoxy resins due to its bifunctional hydroxyl groups. In studies on lignin-derived diols, its ether linkage enhances thermal stability (T > 100°C) and solubility in polar aprotic solvents. Copolymerization with isocyanates (e.g., HMDI) yields polymers with tensile strengths >30 MPa, validated by DSC and TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.